Anthracene, 9-[[(4-methylphenyl)thio]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-{[(4-methylphenyl)thio]methyl}anthracene is an anthracene-based derivative. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 9-{[(4-methylphenyl)thio]methyl}anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are known for their mild conditions and high yields. The process involves the coupling of anthracene with 4-methylphenylthiomethyl groups using palladium catalysts and boron reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
9-{[(4-methylphenyl)thio]methyl}anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups to the anthracene core.
Wissenschaftliche Forschungsanwendungen
9-{[(4-methylphenyl)thio]methyl}anthracene has several scientific research applications:
Chemistry: It is used in the study of photophysical properties and as a building block for more complex molecules.
Biology: Its derivatives are explored for their potential in bio-imaging and as fluorescent probes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism by which 9-{[(4-methylphenyl)thio]methyl}anthracene exerts its effects is primarily through its interaction with light and its ability to undergo various photophysical processes. The molecular targets and pathways involved include the absorption and emission of light, leading to fluorescence. This makes it valuable in applications requiring high quantum yields and stability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-{[(4-methylphenyl)thio]methyl}anthracene include:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their substituents, which can affect their thermal stability, quantum yields, and electrochemical properties.
Eigenschaften
CAS-Nummer |
51513-55-4 |
---|---|
Molekularformel |
C22H18S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
9-[(4-methylphenyl)sulfanylmethyl]anthracene |
InChI |
InChI=1S/C22H18S/c1-16-10-12-19(13-11-16)23-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-14H,15H2,1H3 |
InChI-Schlüssel |
DBQPVDIRYGUUTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.